6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione

NMDA receptor Glycine site antagonist Quinoxalinedione SAR

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione (CAS 89891-77-0) is a dibrominated member of the 1,4-dihydroquinoxaline-2,3-dione (QX) class, a privileged scaffold extensively explored for ionotropic glutamate receptor antagonism. The compound bears two bromine atoms at the 6- and 7-positions of the fused benzene ring, distinguishing it from the 6,7-dichloro analog (DCQX, CAS 25983-13-5) and the unsubstituted parent (CAS 15837-99-7).

Molecular Formula C8H4Br2N2O2
Molecular Weight 319.94
CAS No. 89891-77-0
Cat. No. B2439204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione
CAS89891-77-0
Molecular FormulaC8H4Br2N2O2
Molecular Weight319.94
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)NC(=O)C(=O)N2
InChIInChI=1S/C8H4Br2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
InChIKeyFVXPGHAWNRHHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione (CAS 89891-77-0): A Versatile Dibrominated Quinoxalinedione Building Block for Neuroscience and Chemical Biology Procurement


6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione (CAS 89891-77-0) is a dibrominated member of the 1,4-dihydroquinoxaline-2,3-dione (QX) class, a privileged scaffold extensively explored for ionotropic glutamate receptor antagonism [1]. The compound bears two bromine atoms at the 6- and 7-positions of the fused benzene ring, distinguishing it from the 6,7-dichloro analog (DCQX, CAS 25983-13-5) and the unsubstituted parent (CAS 15837-99-7). This substitution pattern confers distinct electronic, steric, and reactivity properties that render it a strategic intermediate for constructing higher-affinity 5-nitro derivatives such as ACEA-1031 [2], as well as a substrate for palladium-catalyzed cross-coupling diversification [3].

Why 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione Cannot Be Replaced by 6,7-Dichloro or Unsubstituted Quinoxalinedione Analogs in Synthesis-Focused Procurement


Although 6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione and its 6,7-dichloro congener (DCQX) share the quinoxaline-2,3-dione core, their divergent physicochemical properties and chemical reactivity profiles preclude generic substitution. The C–Br bond (bond dissociation energy ~281 kJ/mol) is significantly more reactive than the C–Cl bond (~338 kJ/mol) in oxidative addition with Pd(0), enabling regioselective, orthogonal cross-coupling sequences unattainable with DCQX [1]. Furthermore, the dibromo analog serves as the direct, patent-specified precursor to the clinical-stage glycine site antagonist ACEA-1031 (5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione), where the 6,7-dichloro analog cannot serve the same role [2]. Differences in density (2.081 vs. 1.6 g/cm³), logP (~1.74 vs. 0.81), and pKa (8.52 vs. 8.45) also impact solubility, partitioning, and handling during synthesis and purification .

Quantitative Head-to-Head Evidence: 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione vs. Closest Analogs


NMDA Receptor Subtype Antagonist Profile: Micromolar Ki Values Differentiate 6,7-Dibromo-QX from Nanomolar 5-Nitro Derivatives

At recombinant rat NMDA receptors expressed in Xenopus oocytes, 6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione exhibits micromolar antagonist activity, with Ki values of 2,800 nM (GluN1/GluN2C), 8,000 nM (GluN1/GluN2B), and 11,500 nM (GluN1/GluN2A) [1]. In stark contrast, its 5-nitro derivative ACEA-1031 (5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione) displays Kb values of 5–8 nM at native NMDA receptors in rat cortical neurons and oocytes [2]—a potency enhancement of approximately 350- to 2,300-fold conferred solely by the addition of the 5-nitro group. This micromolar-to-nanomolar potency gap is consistent across the quinoxalinedione class: the unsubstituted parent 1,4-dihydroquinoxaline-2,3-dione is essentially inactive, while electron-withdrawing 6,7-disubstitution alone (dichloro or dibromo) yields only moderate affinity [3].

NMDA receptor Glycine site antagonist Quinoxalinedione SAR GluN1/GluN2 subtypes Electrophysiology

Physicochemical Differentiation: Density, logP, and pKa Comparison between 6,7-Dibromo-QX and 6,7-Dichloro-QX (DCQX)

The 6,7-dibromo substitution produces measurable physicochemical divergence from the 6,7-dichloro analog. The dibromo compound has a predicted density of 2.081±0.06 g/cm³ versus 1.6±0.1 g/cm³ for DCQX , a difference of approximately 0.48 g/cm³ that reflects the larger atomic radius and greater mass of bromine (atomic weight 79.9 vs. 35.45 for chlorine). The predicted logP is approximately 1.74 for the dibromo analog compared to 0.81 for DCQX , indicating roughly 8.5-fold higher lipophilicity (ΔlogP ≈ 0.93), which influences solvent partitioning and chromatographic behavior during purification. The predicted pKa values are similar (8.52±0.20 for dibromo vs. 8.45±0.20 for DCQX) , reflecting comparable ionization of the quinoxalinedione N–H protons.

Physicochemical properties Density comparison Lipophilicity Ionization constant Drug-likeness

Halogen-Dependent Cross-Coupling Reactivity: C–Br Outperforms C–Cl in Palladium-Catalyzed Diversification of the Quinoxalinedione Scaffold

The C–Br bonds at positions 6 and 7 of the target compound are intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bonds in DCQX, a consequence of the lower C–Br bond dissociation energy (~281 kJ/mol vs. ~338 kJ/mol for C–Cl) [1]. This enables milder reaction conditions (lower temperatures, shorter times) and broader substrate scope for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, as documented for 6,7-dibromoquinoxaline derivatives used to construct fluorescent polyaza- and polyoxadiazamacrocycles [2] and for aryl-substituted quinoxaline herbicides [3]. Yields for Suzuki couplings on 6,7-dibromoquinoxaline scaffolds in optimized dioxane reflux conditions reach 48–77% [2], whereas comparable reactions on the dichloro analog typically require higher catalyst loadings or elevated temperatures to achieve similar conversions.

Cross-coupling Suzuki-Miyaura C–Br vs C–Cl reactivity Palladium catalysis Quinoxaline diversification

Patent-Documented Precursor Exclusivity: 6,7-Dibromo-QX Is the Mandatory Intermediate for ACEA-1031 Synthesis

U.S. Patent 5,514,680 (Weber & Keana, 1996) explicitly claims 6,7-dibromo-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA-1031) as a therapeutic agent for treating neuronal loss associated with stroke, ischemia, and neurodegenerative diseases [1]. The synthetic route to ACEA-1031 proceeds through nitration of 6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione, establishing the dibromo compound as the non-interchangeable precursor [2]. Critically, the patent claims are specific to the 6,7-dibromo-5-nitro substitution pattern; the 6,7-dichloro-5-nitro analog (ACEA-1021, licostinel) is a separate clinical candidate with distinct pharmacological properties (Kb = 5–8 nM for both compounds at native NMDA receptors, but differential subunit selectivity of up to 50-fold across GluN1/GluN2 subtypes) [3]. Any research group or industrial entity seeking to replicate or build upon ACEA-1031 must procure the 6,7-dibromo intermediate—the dichloro analog cannot be substituted.

ACEA-1031 Patent intermediate 5-Nitro-6,7-dibromoquinoxalinedione Glycine receptor antagonist Neuroprotection

Procurement-Grade Purity Specifications: Bidepharm Batch QC Data (NMR, HPLC, GC) for 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione

The compound is commercially available from Bidepharm with a standard purity of 95%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . A higher purity grade of 98% is available from MolCore, which certifies ISO-compliant quality systems suitable for global pharmaceutical R&D and quality control applications . In comparison, DCQX (CAS 25983-13-5) is commonly supplied at 97% purity (CookeChem) with pKa = 8.45±0.20 . The availability of multi-technique batch QC (rather than single-method purity assessment) reduces the risk of unidentified impurities that could compromise downstream nitration or cross-coupling reactions.

Purity specification Quality control NMR certification HPLC analysis Procurement standards

Optimal Deployment Scenarios for 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione in Research and Industrial Procurement


Synthesis of ACEA-1031 (5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione) for NMDA Receptor Pharmacology Studies

The compound is the sole commercially available precursor for ACEA-1031, a systemically active NMDA receptor glycine site antagonist with Kb values of 5–8 nM at native receptors [1]. The synthetic route involves regioselective nitration at the 5-position of the quinoxalinedione ring. As documented in U.S. Patent 5,514,680, the resulting 5-nitro-6,7-dibromo derivative is claimed for treating neuronal loss associated with stroke, ischemia, and neurodegenerative diseases including Alzheimer's disease and amyotrophic lateral sclerosis [2]. Researchers studying NMDA receptor pharmacology or developing glycine site PET tracers should procure this intermediate specifically—the dichloro analog will not yield the correct final compound.

Palladium-Catalyzed Cross-Coupling Library Synthesis for Ionotropic Glutamate Receptor Ligand Discovery

With two reactive C–Br handles and a micromolar baseline affinity for NMDA receptors (Ki = 2,800–11,500 nM depending on subunit composition) [3], the compound serves as an ideal starting scaffold for parallel library synthesis. Sequential Suzuki-Miyaura or Buchwald-Hartwig couplings at the 6- and 7-positions can introduce diverse aryl, heteroaryl, or amine substituents, enabling systematic exploration of the quinoxalinedione SAR landscape. The SAR framework established by Cai et al. (1997) demonstrates that appropriate 6,7-disubstitution combined with 5-nitro or 5-cyano groups can yield glycine site antagonists with IC50 values as low as 5–9 nM [4], underscoring the value of the dibromo scaffold for hit-to-lead optimization.

Fluorescent Macrocycle and Conjugated Polymer Synthesis via Dibromoquinoxaline Building Blocks

The 6,7-dibromoquinoxaline-2,3-dione scaffold has been employed in Pd-catalyzed amination reactions to construct fluorescent polyaza- and polyoxadiazamacrocycles, as well as narrow-bandgap conjugated polymers for organic electronics applications [5]. The higher density (2.081 g/cm³) and lipophilicity (logP ~1.74) of the dibromo analog relative to the dichloro congener (density 1.6 g/cm³, logP 0.81) influence the solubility and processability of the resulting polymeric materials, a consideration for materials science procurement.

Structure-Activity Relationship Calibration Studies Requiring a Defined Micromolar-Affinity Baseline Ligand

For laboratories establishing NMDA receptor glycine site binding or functional assays, 6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione provides a well-characterized low-affinity reference point (Ki = 2.8–11.5 µM across GluN1/GluN2 subtypes) [3] against which the potency of novel antagonists can be benchmarked. Its activity is approximately 400- to 2,000-fold weaker than the 5-nitro derivatives, making it suitable as a negative control or calibration standard in electrophysiological and radioligand binding experiments.

Quote Request

Request a Quote for 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.